molecular formula C32H32O2P2 B14152164 1,8-Bis(diphenylphosphanyl)octane-1,8-dione CAS No. 89243-82-3

1,8-Bis(diphenylphosphanyl)octane-1,8-dione

Cat. No.: B14152164
CAS No.: 89243-82-3
M. Wt: 510.5 g/mol
InChI Key: MLYIACQPFRYVQE-UHFFFAOYSA-N
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Description

1,8-Bis(diphenylphosphanyl)octane-1,8-dione is a chemical compound known for its unique structure and properties. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(diphenylphosphanyl)octane-1,8-dione can be synthesized through a multi-step process involving the reaction of octane-1,8-dione with diphenylphosphine. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(diphenylphosphanyl)octane-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The diphenylphosphanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

1,8-Bis(diphenylphosphanyl)octane-1,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological processes.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 1,8-Bis(diphenylphosphanyl)octane-1,8-dione involves its ability to coordinate with metal ions through its phosphanyl groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(diphenylphosphino)octane: Similar in structure but lacks the dione functionality.

    1,8-Diphosphonooctane: Contains phosphonic acid groups instead of phosphanyl groups.

    1,8-Octanediylbis-phosphonic acid: Another related compound with different functional groups.

Uniqueness

1,8-Bis(diphenylphosphanyl)octane-1,8-dione is unique due to its combination of phosphanyl and dione functionalities, which allows it to form stable complexes with a wide range of metal ions. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

89243-82-3

Molecular Formula

C32H32O2P2

Molecular Weight

510.5 g/mol

IUPAC Name

1,8-bis(diphenylphosphanyl)octane-1,8-dione

InChI

InChI=1S/C32H32O2P2/c33-31(35(27-17-7-3-8-18-27)28-19-9-4-10-20-28)25-15-1-2-16-26-32(34)36(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2

InChI Key

MLYIACQPFRYVQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCCCCCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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